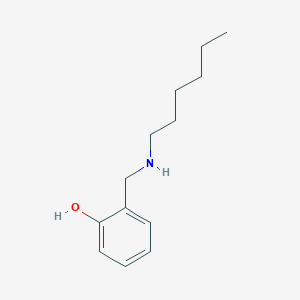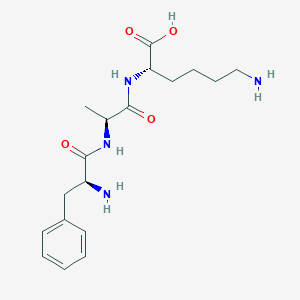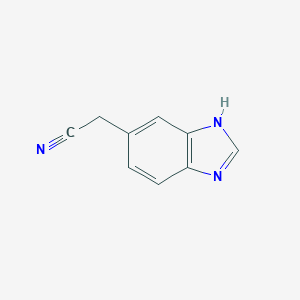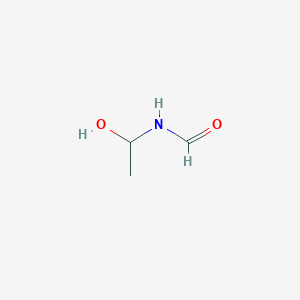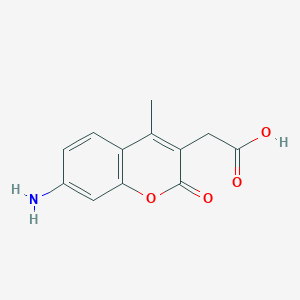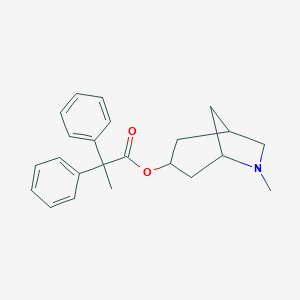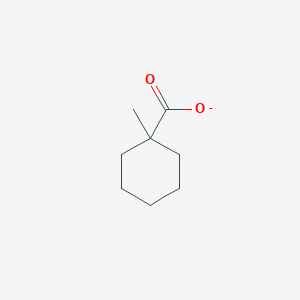
1-Methylcyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylcyclohexane-1-carboxylate is an organic compound with the chemical formula C8H14O2. It is also known by its systematic name, 1-methylcyclohexanecarboxylic acid. This compound is widely used in scientific research due to its unique properties and applications. In
Wirkmechanismus
The mechanism of action of 1-Methylcyclohexane-1-carboxylate is not well understood. However, studies have shown that it can act as a ligand for certain receptors, leading to downstream effects. It has also been found to have some antioxidant activity.
Biochemische Und Physiologische Effekte
1-Methylcyclohexane-1-carboxylate has been shown to have some biochemical and physiological effects. Studies have found that it can inhibit the growth of certain bacteria and fungi. It has also been found to have some anti-inflammatory activity. However, more research is needed to fully understand the effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Methylcyclohexane-1-carboxylate in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on 1-Methylcyclohexane-1-carboxylate. One area of interest is its potential as an antioxidant and anti-inflammatory agent. Another area of interest is its potential as a ligand for certain receptors, which could lead to the development of new drugs. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on different organisms and systems.
Conclusion
In conclusion, 1-Methylcyclohexane-1-carboxylate is a versatile compound with various applications in scientific research. Its synthesis method is well established, and it has been found to have some biochemical and physiological effects. While its mechanism of action is not well understood, it has potential for future research in areas such as antioxidant and anti-inflammatory activity and ligand development.
Synthesemethoden
The synthesis of 1-Methylcyclohexane-1-carboxylate can be achieved through different methods. One of the most common methods is the reaction of cyclohexanecarboxylic acid with methanol in the presence of a catalyst. Another method involves the reaction of cyclohexene with carbon dioxide in the presence of a catalyst to form 1-methylcyclohexene-1-carboxylic acid, which is then converted to the desired compound through esterification.
Wissenschaftliche Forschungsanwendungen
1-Methylcyclohexane-1-carboxylate has various applications in scientific research. It is commonly used as a building block in the synthesis of other organic compounds. It is also used as a reference standard in chromatography and spectroscopy techniques. Additionally, it is used as a reagent in the synthesis of chiral compounds.
Eigenschaften
IUPAC Name |
1-methylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H,9,10)/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHQLKUNRPCYEW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13O2- |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426150 |
Source


|
| Record name | 1-methylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclohexane-1-carboxylate | |
CAS RN |
103884-34-0 |
Source


|
| Record name | 1-methylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



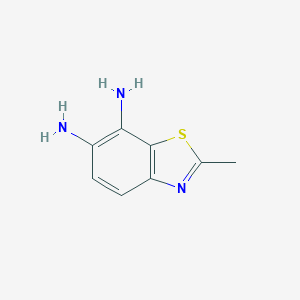

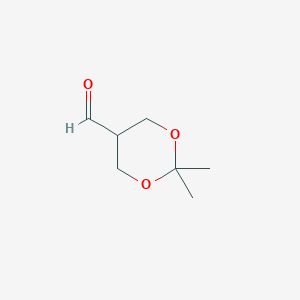
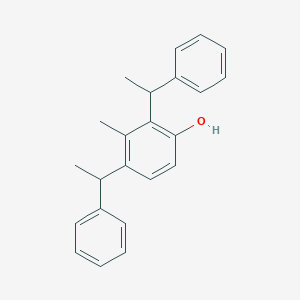
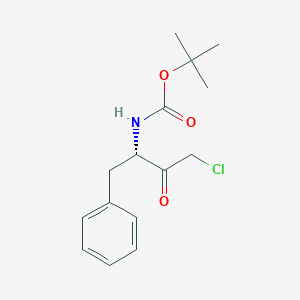
![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)
